

SIC-19 dosage for in vitro and in vivo studies

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Compound of Interest		
Compound Name:	SIC-19	
Cat. No.:	B15610124	Get Quote

Application Notes and Protocols for SIC-19 For Researchers, Scientists, and Drug Development Professionals

Introduction: **SIC-19** is a novel and potent inhibitor of Salt-Inducible Kinase 2 (SIK2), a protein implicated in the regulation of DNA damage repair pathways. By targeting SIK2, **SIC-19** disrupts homologous recombination repair, thereby sensitizing cancer cells to DNA-damaging agents like PARP inhibitors. These application notes provide detailed protocols for utilizing **SIC-19** in both in vitro and in vivo research settings, focusing on its application in cancer cell lines, particularly triple-negative breast cancer (TNBC), pancreatic cancer, and ovarian cancer.

Data Presentation In Vitro Efficacy of SIC-19

The half-maximal inhibitory concentration (IC50) of **SIC-19** has been determined in various cancer cell lines, demonstrating a correlation with the endogenous expression levels of SIK2.



Cell Line	Cancer Type	IC50 (μM)
MDA-MB-231	Triple-Negative Breast Cancer	2.72 - 15.66 (range across cell lines)
HCC1806	Triple-Negative Breast Cancer	2.72 - 15.66 (range across cell lines)
BXPC3	Pancreatic Cancer	2.72 - 15.66 (range across cell lines)
PANC1	Pancreatic Cancer	2.72 - 15.66 (range across cell lines)
SUM-149-PT	Triple-Negative Breast Cancer	2.72 - 15.66 (range across cell lines)
MCF-7	Breast Cancer	2.72 - 15.66 (range across cell lines)
MIA PaCa2	Pancreatic Cancer	2.72 - 15.66 (range across cell lines)

Note: The provided source indicates a range of IC50 values from 2.72 to 15.66 μ M across the seven tested cell lines, with sensitivity correlating to SIK2 expression levels.[1]

In Vivo Dosage of SIC-19

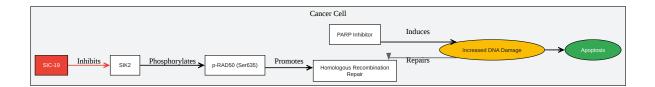
In a preclinical xenograft model utilizing MDA-MB-231 triple-negative breast cancer cells, **SIC-19** was demonstrated to be effective in combination with the PARP inhibitor olaparib.

Animal Model	Tumor Type	SIC-19 Dosage	Combination Agent	Outcome
Nude Mice	MDA-MB-231 Xenograft	40 mg/kg	Olaparib (50 mg/kg)	Markedly suppressed tumor growth

Signaling Pathway



The mechanism of action of **SIC-19** involves the inhibition of SIK2, which in turn prevents the phosphorylation of RAD50 at serine 635. This disruption of RAD50 phosphorylation impairs the homologous recombination DNA repair pathway, leading to increased DNA damage and apoptosis, and sensitizes cancer cells to PARP inhibitors.[1][2][3]



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Caption: Mechanism of action of **SIC-19** in cancer cells.

Experimental Protocols Cell Viability Assay (CCK-8)

This protocol is for determining the effect of **SIC-19** on the viability of cancer cells using a Cell Counting Kit-8 (CCK-8) assay.

- 96-well plates
- · Cancer cell lines of interest
- Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
- SIC-19 (dissolved in DMSO)
- CCK-8 reagent



Microplate reader

Procedure:

- Seed cells into 96-well plates at a density of 5,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
- Prepare serial dilutions of SIC-19 in culture medium. The final DMSO concentration should be kept below 0.1%.
- Remove the medium from the wells and add 100 μ L of the **SIC-19** dilutions. Include vehicle control (DMSO) wells.
- Incubate the plates for the desired treatment duration (e.g., 72 hours).
- Add 10 μL of CCK-8 reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells following treatment with **SIC-19**.

- 6-well plates
- Cancer cell lines
- · Complete culture medium
- SIC-19



- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA)
- 0.1% Crystal Violet solution

Procedure:

- Seed cells into 6-well plates at a low density (e.g., 500-1000 cells per well).
- Allow cells to attach overnight.
- Treat cells with various concentrations of SIC-19 for 24 hours.
- Replace the drug-containing medium with fresh complete medium.
- Incubate the plates for 10-14 days, allowing colonies to form.
- · Wash the colonies twice with PBS.
- Fix the colonies with 4% PFA for 15 minutes at room temperature.
- Stain the colonies with 0.1% Crystal Violet solution for 20 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with **SIC-19**.

- 6-well plates
- Cancer cell lines



- · Complete culture medium
- SIC-19
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **SIC-19** for the desired time (e.g., 48 hours).
- Harvest both adherent and floating cells.
- · Wash the cells twice with ice-cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Western Blotting

This protocol is for detecting changes in protein expression (e.g., SIK2, yH2AX, p-RAD50) in response to **SIC-19** treatment.

- Cancer cell lines
- SIC-19



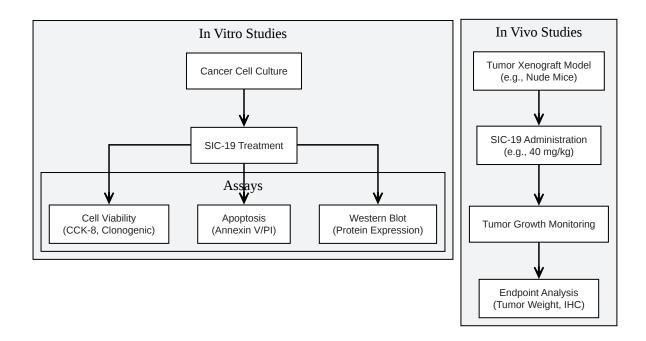
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer apparatus and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-SIK2, anti-yH2AX, anti-p-RAD50, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with SIC-19 for the specified duration (e.g., 48 hours).
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- · Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.



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Caption: General experimental workflow for SIC-19 studies.

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